5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine
Overview
Description
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine typically involves the halogenation of pyridine derivatives followed by the introduction of the pyrrolidine group. One common method involves the use of palladium-catalyzed amination reactions. For instance, 5-Bromo-2-chloropyridine can be reacted with pyrrolidine in the presence of a palladium catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in amination reactions to introduce the pyrrolidine group.
Halogen Exchange Reagents: Such as anhydrous potassium fluoride for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can modify the pyrrolidine ring.
Scientific Research Applications
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the pyrrolidine group can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A precursor in the synthesis of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine.
3-Bromo-2-chloropyridine: Another halogenated pyridine derivative with similar reactivity.
Uniqueness
This compound is unique due to the presence of the pyrrolidine group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced performance.
Properties
IUPAC Name |
5-bromo-2-chloro-3-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPBVTDXOKDJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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